molecular formula C9H16N2S B13314624 Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine

Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine

Cat. No.: B13314624
M. Wt: 184.30 g/mol
InChI Key: PVILZQCEJWTHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine is a secondary amine featuring a butyl group attached to a methyl-substituted thiazole ring. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 4-methyl-1,3-thiazol-5-yl moiety in this compound likely contributes to its electronic and steric profile, influencing reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

N-[(4-methyl-1,3-thiazol-5-yl)methyl]butan-1-amine

InChI

InChI=1S/C9H16N2S/c1-3-4-5-10-6-9-8(2)11-7-12-9/h7,10H,3-6H2,1-2H3

InChI Key

PVILZQCEJWTHPV-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(N=CS1)C

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazole Core

  • Thiourea and Bromoketone Condensation : A common approach involves the condensation of thiourea derivatives with bromoketones in a Hantzsch-type reaction. This method is widely used for synthesizing thiazole derivatives.

  • Cyclization with Chloroacetone : Another method involves the cyclization of thiourea with chloroacetone to form the thiazole ring. This step can be followed by further modifications to introduce the desired substituents.

Introduction of the 4-Methyl Group

  • Alkylation : The introduction of a methyl group at the 4-position can be achieved through alkylation reactions. This typically involves treating the thiazole core with a methylating agent under appropriate conditions.

Formation of the Aminoalkyl Side Chain

  • Reductive Amination : Once the thiazole core is functionalized with a suitable leaving group (e.g., halide), reductive amination can be used to introduce the this compound moiety. This involves reaction with butylamine in the presence of a reducing agent.

  • Nucleophilic Substitution : Alternatively, a nucleophilic substitution reaction can be employed where the thiazole derivative is reacted with butylamine to form the desired amine.

Reaction Conditions and Yields

The reaction conditions and yields can vary significantly depending on the specific method and reagents used. Generally, reactions are conducted under mild conditions to preserve the integrity of the thiazole ring and the introduced substituents.

Step Reagents Conditions Yield
Thiourea Condensation Thiourea, Chloroacetone Pyridine, EtOH, RT, 4 h 98%
Alkylation Methylating Agent (e.g., CH₃I) Base (e.g., NaOH), Solvent (e.g., DMF), RT Variable
Reductive Amination Butylamine, Reducing Agent (e.g., NaBH₃CN) Solvent (e.g., MeOH), RT Variable

Analysis and Characterization

The synthesized compound can be analyzed and characterized using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods help confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .

Scientific Research Applications

Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and antiviral activities, making it a candidate for drug development.

    Industry: Utilized in the production of biocides, fungicides, and dyes

Mechanism of Action

The mechanism of action of Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with DNA, causing cytotoxicity in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

  • [(4-Methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride (CAS 1082705-62-1) :
    This analog shares the 4-methyl-thiazole core but lacks the butyl group. The dihydrochloride salt form enhances solubility in polar solvents compared to the free amine .
  • N-Methyl-N-((4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl)amine :
    Incorporation of a phenyl group at the 2-position increases aromaticity and lipophilicity, which may enhance membrane permeability but reduce water solubility .
Table 1: Substituent Effects on Thiazole Derivatives
Compound Substituents (Thiazole Positions) Amine Type Key Properties
Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine 4-methyl, 5-(butylmethyl) Secondary amine Moderate lipophilicity, flexible alkyl chain
[(4-Methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride 4-methyl, 5-(methyl) Primary amine (salt) High solubility, polar interactions
1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine 2-methyl, 4-ethyl Primary amine Increased steric bulk, reduced reactivity
N-Methyl-N-((4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl)amine 2-phenyl, 4-methyl Secondary amine High lipophilicity, π-π stacking potential

Alkyl Chain Length and Pharmacological Implications

  • Butyl vs. Propyl Chains: [3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride (CAS 325491-86-9) has a shorter propyl chain, leading to lower molecular weight (193.0 g/mol vs. The butyl chain in the target compound may prolong half-life due to increased hydrophobicity.
  • Methyl Substituents :
    Methyl groups at the 4-position (common in all analogs) stabilize the thiazole ring via electron-donating effects, enhancing resonance and resistance to electrophilic attack .

Physicochemical Properties

Property This compound [(4-Methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride [3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride
Molecular Weight (g/mol) ~212.3 232.1 (salt) 193.0 (salt)
Solubility Low (free amine) High (aqueous) Moderate (polar solvents)
LogP (Predicted) 2.1–2.5 -0.3 (salt) 1.8

Biological Activity

Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine is a synthetic compound notable for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, antiviral, and anticancer research. The compound's structure features a butyl group attached to a thiazole derivative, which is crucial for its pharmacological properties. This article explores the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The thiazole ring in this compound is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the methyl group at the 4-position enhances its reactivity and biological efficacy. The compound can be synthesized through various chemical reactions such as oxidation, reduction, and substitution (see Table 1).

Reaction Type Reagents Conditions
OxidationHydrogen peroxide, potassium permanganateAqueous or organic solvent
ReductionLithium aluminum hydride, sodium borohydrideAnhydrous conditions
SubstitutionHalogenating agents, nucleophiles (amines, thiols)Varies based on substrate

The biological activity of this compound is primarily attributed to its thiazole structure. Research indicates that it interacts with several molecular targets, potentially inhibiting microbial enzymes or interacting with DNA to induce cytotoxicity in cancer cells. Such mechanisms are critical for understanding its therapeutic potential.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that compounds with thiazole derivatives often possess broad-spectrum antibacterial effects. For instance, similar compounds have been reported to inhibit various strains of bacteria effectively.

Antifungal Activity

The compound has also demonstrated antifungal properties. Its structural similarity to known antifungal agents suggests it may inhibit fungal growth by disrupting cellular functions or interfering with fungal cell wall synthesis.

Antiviral Activity

Research has indicated potential antiviral effects of this compound against specific viruses. The mechanism may involve blocking viral replication or enhancing host immune responses.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies show that this compound can induce apoptosis in cancer cells through various pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with other thiazole derivatives is essential (see Table 2).

Compound Name Structure Features Biological Activity
SulfathiazoleContains a thiazole ringAntimicrobial
RitonavirContains a thiazole moietyAntiretroviral
AbafunginFeatures a thiazole ringAntifungal

What distinguishes this compound from these compounds is its specific butyl and methyl substitutions on the thiazole ring. These modifications can significantly influence its biological activity and chemical reactivity compared to other thiazole derivatives.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against multi-drug resistant bacterial strains, suggesting its potential as a lead compound for new antibiotic development.
  • Anticancer Mechanism : In vitro studies showed that this compound induced apoptosis in various cancer cell lines by activating caspase pathways and inhibiting CDKs.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable absorption and bioavailability profiles in animal models, making it a promising candidate for further development.

Q & A

Q. What are the standard synthetic routes for Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves:
  • Thiazole Ring Formation : Cyclization of thioamide precursors (e.g., via Hantzsch thiazole synthesis) using α-haloketones or α-haloesters .
  • Alkylation : Reaction of the thiazole intermediate with butylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the butylamine moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol for high purity .
    Example Intermediate: 4-Methyl-1,3-thiazol-5-ylmethanol, generated via reduction of the corresponding aldehyde.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm alkyl chain integration and thiazole ring protons (e.g., δ ~2.5 ppm for methyl groups) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
  • X-ray Crystallography : Resolve conformational details (e.g., chair/boat conformations in derivatives) using SHELX software for refinement .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing derivatives of this compound?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening .
  • X-ray Crystallography : Validate bond angles and torsional strains (e.g., deviations >0.8 Å from mean planes in thiazole derivatives) .
    Example: In crystal structures, thiazole rings may incline at ~67–80° relative to central rings, affecting NMR coupling constants .

Q. What experimental designs are optimal for studying the compound’s reactivity with electrophilic agents?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress (e.g., with aryl isothiocyanates) via HPLC or TLC under varying conditions (pH, solvent polarity) .
  • Competitive Reactions : Compare yields of thiourea vs. oxadiazinane products under acid-catalyzed cyclization (e.g., 30% formaldehyde + HCl at 90°C) .
  • Table : Reaction Optimization Parameters
ConditionYield (Product A)Yield (Product B)
DMF, 4 h reflux79%0%
HCl, 90°C0%85%
(Adapted from )

Q. How can computational methods enhance understanding of this compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to enzyme active sites (e.g., kinases) based on benzothiazole derivative data .
  • MD Simulations : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess conformational flexibility .
  • QSAR Models : Corporate electronic descriptors (e.g., HOMO/LUMO energies) to predict bioactivity trends .

Data Contradiction Analysis

Q. How should researchers address conflicting bioassay results for thiazole derivatives in enzyme inhibition studies?

  • Methodological Answer :
  • Orthogonal Assays : Validate IC₅₀ values using both fluorescence polarization and radiometric assays .
  • Proteomic Profiling : Identify off-target interactions via affinity chromatography and LC-MS/MS .
  • Control Experiments : Test compound stability under assay conditions (e.g., pH 7.4, 37°C) to rule out degradation artifacts .

Structural and Conformational Analysis

Q. What conformational features of this compound influence its physicochemical properties?

  • Methodological Answer :
  • Crystallographic Analysis : Resolve chair/boat conformations in piperidinone derivatives (e.g., dihedral angles ~51° between thiazole rings) .
  • Solubility Studies : Correlate logP values with alkyl chain orientation (e.g., butyl vs. cyclopropane substituents) .
  • Table : Key Structural Parameters
ParameterValue
Thiazole ring inclination67.15°–80.16°
Methyl group deviation0.3175 Å from plane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.